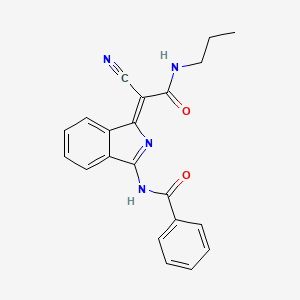
(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)benzamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extra-terminal (BET) proteins. BET proteins play a crucial role in gene regulation, and their dysregulation has been implicated in various diseases, including cancer and inflammatory disorders. CPI-0610 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of hematological malignancies.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Derivative Synthesis
- The compound has been used in various chemical reactions. For instance, the reaction of benzamide oxime with N, N′-dicyclohexylcarbodiimide resulted in several derivatives, demonstrating its reactivity and potential for synthesizing diverse compounds (Kawashima & Tabei, 1986).
Heterocyclic Derivative Synthesis
- This compound has been involved in the synthesis of new heterocyclic derivatives. For example, a study synthesized a heterocyclic derivative through palladium-catalyzed oxidative cyclization-methoxycarbonylation, showcasing its utility in creating complex molecular structures (Pancrazzi et al., 2017).
Colorimetric Sensing of Anions
- N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives, closely related to the compound , have been synthesized and used for the colorimetric sensing of fluoride anions, indicating potential applications in analytical chemistry (Younes et al., 2020).
Synthesis of Bactericidal Agents
- Related benzamide derivatives have been assessed as bactericidal agents, specifically against methicillin-resistant Staphylococcus aureus (MRSA), highlighting potential applications in developing new antimicrobial compounds (Zadrazilova et al., 2015).
Metal-Organic Frameworks
- Carboxylate-assisted acylamide metal–organic frameworks have been synthesized using related compounds, which might have implications for materials science and nanotechnology (Sun et al., 2012).
Synthesis of Novel Enaminones
- The compound has been used in the synthesis of enaminones, a class of organic compounds, which could have implications in various chemical synthesis and pharmaceutical research (Brbot-Šaranović et al., 2000).
Synthesis of Indenone Derivatives
- It has been involved in the synthesis of indenone derivatives, demonstrating its potential in organic chemistry and drug discovery (Rostami et al., 2011).
Synthesis of Antimicrobial Agents
- Novel hydrazide, benzochromenone, dihydropyridine, pyrrole, thiazole, and thiophene derivatives, potentially including the compound , have been synthesized and assessed for antimicrobial activity, underscoring its relevance in medicinal chemistry (Refat & Fadda, 2013).
Synthesis of Pseudopeptidic Diazepines
- The compound has been used in the synthesis of pseudopeptidic diazepines, which could have applications in drug development and pharmaceutical research (Lecinska et al., 2010).
Eigenschaften
IUPAC Name |
N-[(3Z)-3-[1-cyano-2-oxo-2-(propylamino)ethylidene]isoindol-1-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-2-12-23-21(27)17(13-22)18-15-10-6-7-11-16(15)19(24-18)25-20(26)14-8-4-3-5-9-14/h3-11H,2,12H2,1H3,(H,23,27)(H,24,25,26)/b18-17- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAOXZMLVKXCID-ZCXUNETKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2371709.png)
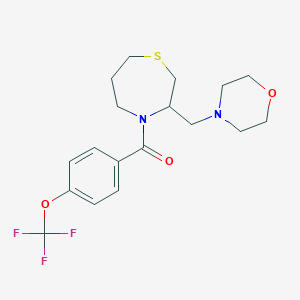
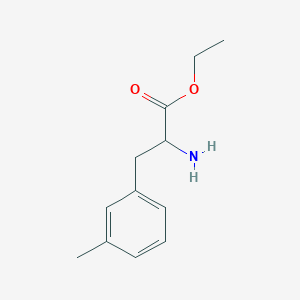
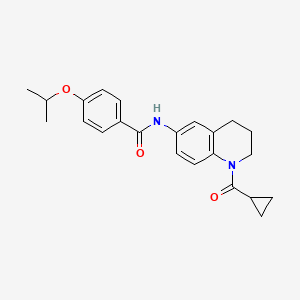
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2371714.png)
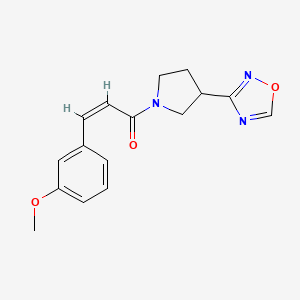

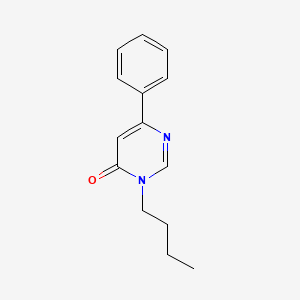
![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2371723.png)
![N-benzyl-4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2371724.png)
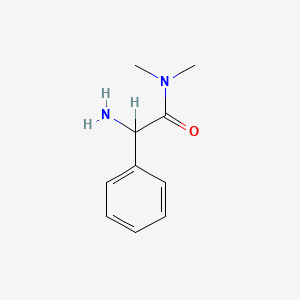
![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2371730.png)
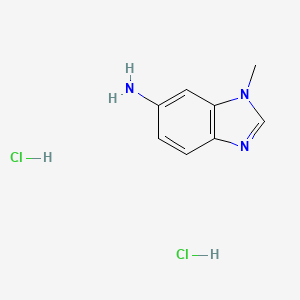
![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2371732.png)